molecular formula C19H22N4OS2 B2629965 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207039-16-4

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2629965
M. Wt: 386.53
InChI Key: ZORALJFJXMNWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, commonly known as ITA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, which is synthesized from p-toluidine and 1-bromo-2-methylpropane. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.

Starting Materials
p-toluidine, 1-bromo-2-methylpropane, thiazole, chloroacetic acid, coupling agent (e.g. EDCI or DCC)

Reaction
Step 1: Synthesis of 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, a. Dissolve p-toluidine (1.0 eq) in dry DMF and cool to 0°C., b. Add 1-bromo-2-methylpropane (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol as a white solid., Step 2: Synthesis of thiazol-2-ylacetic acid, a. Dissolve thiazole (1.0 eq) in dry DMF and cool to 0°C., b. Add chloroacetic acid (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain thiazol-2-ylacetic acid as a white solid., Step 3: Coupling of intermediates, a. Dissolve 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) and thiazol-2-ylacetic acid (1.1 eq) in dry DMF., b. Add a coupling agent such as EDCI or DCC (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain the final product as a white solid.

Mechanism Of Action

ITA exerts its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. ITA has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

ITA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. ITA has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages And Limitations For Lab Experiments

ITA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied in various biological assays, and its biological activity has been well characterized. However, ITA also has some limitations for lab experiments. It is a synthetic compound, and its toxicity and pharmacokinetics may differ from natural compounds. Additionally, ITA may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

ITA has shown promising results in various biological assays, and there are several future directions for its research. One potential application of ITA is in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic agent. Additionally, ITA may have potential applications in the treatment of inflammatory and metabolic diseases. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, ITA is a synthetic compound that has shown promising results in various biological assays. It has been extensively studied in scientific research and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ITA have been discussed in this paper. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Scientific Research Applications

ITA has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. ITA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to reduce inflammation and oxidative stress in animal models.

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORALJFJXMNWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.